molecular formula C10H17N3 B7554643 N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine

N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine

Cat. No. B7554643
M. Wt: 179.26 g/mol
InChI Key: KGPFDFCWQKXNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine, also known as PPCA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPCA is a cyclopropane-containing compound that has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of drug discovery.

Mechanism of Action

The mechanism of action of N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the breakdown of neurotransmitters. By inhibiting these enzymes, this compound may increase the concentration of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can improve memory and cognitive function in animal models, suggesting its potential as a therapeutic agent for neurological disorders. This compound has also been found to exhibit anti-inflammatory activity, which could make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a few steps, making it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and inflammatory disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine can be synthesized through a multi-step process involving the reaction of 3-propan-2-yl-1H-pyrazole-5-carbaldehyde with cyclopropanamine. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure optimal yield and purity of the final product.

Scientific Research Applications

N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been the subject of various studies investigating its potential as a therapeutic agent. Research has shown that this compound exhibits inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This activity makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)10-5-9(12-13-10)6-11-8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFDFCWQKXNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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